An In-depth Technical Guide to 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine: Synthesis, Characterization, and Therapeutic Potential
Foreword: The Prominence of the Imidazo[4,5-c]pyridine Scaffold in Medicinal Chemistry
The imidazo[4,5-c]pyridine core, a bioisostere of naturally occurring purines, represents a "privileged structure" in the landscape of medicinal chemistry.[1][2] This structural mimicry allows derivatives of this scaffold to interact with a wide array of biological targets, often with high affinity and selectivity.[3] The therapeutic potential of this class of compounds is vast, with documented activities including the inhibition of crucial cellular signaling pathways, such as those mediated by protein kinases, and potent antiviral effects.[1][2] This guide provides an in-depth technical overview of a specific, yet representative, member of this family: 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine. We will delve into its chemical architecture, propose a robust synthetic strategy, predict its key analytical characteristics, and explore its potential as a modulator of critical disease-related pathways.
Molecular Architecture and Physicochemical Profile
6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The key substitutions that define its unique chemical space are a bromine atom at the 6-position of the pyridine ring, an isopropyl group at the 1-position of the imidazole ring, and a methyl group at the 2-position of the imidazole ring.
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
} Caption: Chemical structure of 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine.
A summary of its key identifiers and properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 1612172-53-8 | [4][5] |
| Molecular Formula | C10H12BrN3 | [4][5] |
| Molecular Weight | 254.13 g/mol | [6] |
| InChI Key | PSXCLSJZWMAUFE-UHFFFAOYSA-N | [4] |
| SMILES | CC(C)N1C(C)=NC2=C1C=C(Br)N=C2 | [5] |
| Purity | Typically ≥95% | [4] |
| Physical Form | Expected to be a solid at room temperature | N/A |
| Storage | Ambient temperature | [4] |
Proposed Synthetic Pathway: A Rationale-Driven Approach
dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Proposed synthetic workflow for 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine.
Step 1: Selective Acylation of 5-bromo-3,4-diaminopyridine
The synthesis commences with the selective acylation of 5-bromo-3,4-diaminopyridine. The rationale for this initial step is to introduce the precursor to the 2-methyl group of the final product.
-
Protocol: To a solution of 5-bromo-3,4-diaminopyridine in a suitable solvent such as pyridine, one equivalent of acetic anhydride is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).
-
Causality: The use of pyridine as a solvent also serves as a mild base to neutralize the acetic acid byproduct. The more nucleophilic 4-amino group is expected to react preferentially over the 3-amino group, which is sterically hindered by the adjacent bromine atom.
Step 2: Cyclization to form the Imidazole Ring
The subsequent step involves an acid-catalyzed intramolecular cyclization to form the fused imidazole ring.
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Protocol: The crude N-(5-bromo-4-aminopyridin-3-yl)acetamide from the previous step is heated in polyphosphoric acid (PPA) at an elevated temperature (e.g., 150-180 °C).[1] The reaction progress is monitored by TLC or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled and carefully poured into ice water, followed by neutralization with a base (e.g., NaOH) to precipitate the product.
-
Causality: PPA serves as both a dehydrating agent and a catalyst, facilitating the condensation between the amide carbonyl and the remaining amino group to form the imidazole ring.[1]
Step 3: N-Alkylation with Isopropyl Iodide
The final step is the introduction of the isopropyl group at the N-1 position of the imidazole ring.
-
Protocol: 6-bromo-2-methyl-1H-imidazo[4,5-c]pyridine is dissolved in an aprotic polar solvent like N,N-dimethylformamide (DMF). A base, such as potassium carbonate (K2CO3), is added, followed by the addition of isopropyl iodide. The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed.
-
Causality: The base deprotonates the imidazole nitrogen, creating a nucleophile that readily attacks the electrophilic isopropyl iodide in an SN2 reaction. The use of a polar aprotic solvent like DMF facilitates this type of reaction.
Purification: The final product would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the analytically pure compound.
Predicted Analytical and Spectroscopic Profile
The structural elucidation of 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine would rely on a combination of spectroscopic techniques. Based on data from structurally related compounds, the following spectral characteristics are anticipated.[8]
¹H NMR Spectroscopy (predicted, in CDCl₃, 400 MHz):
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δ 8.5-8.0 (2H, m): Aromatic protons of the pyridine ring.
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δ 4.8-4.5 (1H, septet): Methine proton of the isopropyl group.
-
δ 2.6 (3H, s): Methyl protons at the 2-position of the imidazole ring.
-
δ 1.6 (6H, d): Methyl protons of the isopropyl group.
¹³C NMR Spectroscopy (predicted, in CDCl₃, 100 MHz):
-
δ 155-140: Aromatic carbons of the pyridine and imidazole rings.
-
δ 120-110: Brominated carbon of the pyridine ring.
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δ 50-45: Methine carbon of the isopropyl group.
-
δ 25-20: Methyl carbons of the isopropyl group.
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δ 15-10: Methyl carbon at the 2-position of the imidazole ring.
Mass Spectrometry (MS):
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximately 1:1 ratio.
Potential Biological Activity and Mechanism of Action
The imidazo[4,5-c]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[6][8] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1]
Derivatives of imidazo[4,5-c]pyridine have shown potent inhibitory activity against several kinases, including Aurora kinases and DNA-dependent protein kinase (DNA-PK).[1][6] These kinases are critical for cell cycle progression and DNA damage repair, respectively, making them attractive targets for cancer therapy.
The proposed mechanism of action for 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine, as a kinase inhibitor, would involve its binding to the ATP-binding pocket of the target kinase. The heterocyclic core would mimic the adenine ring of ATP, while the substituents would engage in specific interactions with the surrounding amino acid residues, leading to competitive inhibition of the enzyme's activity.
Below is a conceptual diagram illustrating the potential role of an imidazo[4,5-c]pyridine derivative as a DNA-PK inhibitor in the context of cancer therapy, particularly as a radiosensitizer.
dot graph "DNA_PK_Inhibition_Pathway" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Potential mechanism of action as a DNA-PK inhibitor and radiosensitizer.
By inhibiting DNA-PK, 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine could prevent the repair of DNA double-strand breaks induced by radiation therapy, thereby enhancing the cytotoxic effect of the treatment and leading to cancer cell death.[6]
Conclusion and Future Directions
6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine represents a promising scaffold for the development of novel therapeutics. Its synthesis is achievable through established chemical transformations, and its structure is amenable to further diversification to optimize biological activity and pharmacokinetic properties. Future research should focus on the actual synthesis and in-depth biological evaluation of this compound and its analogs against a panel of kinases and other relevant biological targets. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing molecule.
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[6] Bar-Zeev, M., et al. (2021). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 64(15), 11261-11281. Retrieved from [Link]
[12] Nikolova, S., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3749. Retrieved from [Link]
[13] Dragić, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(25), 884. Retrieved from [Link]
[14] Sikine, M., et al. (2017). Scheme 1. Synthesis of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (P2). ResearchGate. Retrieved from [Link]
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[8] Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]
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